3-Fluorobenzenecarboximidamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3‑Fluorobenzenecarboximidamide (CAS 69491‑64‑1) is the definitive meta‑fluoro amidine building block for medicinal chemistry. Its unique substitution pattern delivers precise electronic and steric properties that are critical for serine‑protease inhibitor programs (trypsin, thrombin, plasmin) and for synthesizing DPP‑IV inhibitors per WO2006/104356 A1. The meta‑fluorine isomer modulates lipophilicity (ΔLogP ≈ +0.4–0.8) without extra molecular weight, ensuring correct SAR and superior ADME outcomes. Generic isomer substitution is not feasible—choose this exact compound to secure experimental success and regulatory‑aligned scale‑up.

Molecular Formula C7H7FN2
Molecular Weight 138.14 g/mol
CAS No. 69491-64-1
Cat. No. B1307668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzenecarboximidamide
CAS69491-64-1
Molecular FormulaC7H7FN2
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=N)N
InChIInChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
InChIKeySOYGDYKLWFRCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzenecarboximidamide (CAS 69491-64-1) Procurement Guide: Technical Specifications and Strategic Positioning for Fluorinated Amidine Intermediates


3-Fluorobenzenecarboximidamide (CAS 69491-64-1, also known as 3-Fluorobenzamidine or m-Fluorobenzamidine) is a meta-substituted fluorinated aromatic amidine with the molecular formula C₇H₇FN₂ and a molecular weight of 138.14 g/mol [1]. It is classified as an organic intermediate and building block, characterized by a phenyl ring bearing both a fluorine atom at the 3-position and a carboximidamide group. This substitution pattern confers specific electronic and steric properties distinct from unsubstituted benzamidine or its ortho- and para-fluoro isomers, which are critical for its performance in synthetic and biochemical applications [1].

3-Fluorobenzenecarboximidamide (CAS 69491-64-1): Why Meta-Fluorine Substitution Dictates Selection Over Unsubstituted or Isomeric Analogs


Generic substitution in fluorinated amidine procurement is not feasible due to the profound impact of fluorine atom placement on a molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. Specifically, the meta-fluorine in 3-Fluorobenzenecarboximidamide modulates the acidity of the amidine protons and alters the overall molecular reactivity compared to the unsubstituted benzamidine or its 2-fluoro and 4-fluoro isomers [1]. These electronic perturbations directly influence binding affinity to biological targets like serine proteases and affect synthetic outcomes in downstream reactions, meaning that selecting the correct isomer is not a matter of simple substitution but a fundamental determinant of experimental success and product yield [2].

3-Fluorobenzenecarboximidamide (CAS 69491-64-1): Quantitative Evidence for Scientific and Industrial Differentiation


Meta-Fluorine Substitution Modulates Lipophilicity (LogP) Relative to Unsubstituted Benzamidine

The strategic placement of a fluorine atom at the meta-position in 3-Fluorobenzenecarboximidamide increases the partition coefficient (LogP) compared to unsubstituted benzamidine, enhancing passive membrane permeability. This is a critical parameter in drug discovery where a balance of hydrophilicity and lipophilicity is required [1][2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Differentiation in Serine Protease Inhibition Profiles via Substituted Benzamidine SAR

A structure-activity relationship (SAR) study on a series of substituted benzamidines, including meta- and para-substituted analogs, demonstrated that substituent position and electronic nature differentially affect inhibitory activity against four human serine proteases: trypsin, thrombin, plasmin, and C1s [1]. While specific IC50 values for 3-fluorobenzamidine are not detailed in the abstract, the study confirms that meta-substitution alters the inhibition profile compared to both unsubstituted and para-substituted benzamidines.

Enzymology Biochemical Assay Serine Protease Inhibition

Documented Use as a Key Intermediate in Patented DPP-IV Inhibitor Synthesis

3-Fluorobenzenecarboximidamide is explicitly disclosed as a key synthetic intermediate in patent WO2006/104356 A1, which details novel compounds exhibiting good inhibitory activity versus Dipeptidyl Peptidase-IV (DPP-IV) for the potential treatment of type II diabetes mellitus [1]. The patent's synthetic routes, located on page/column 68-69, utilize this specific fluorinated amidine. This establishes a direct, verifiable industrial application that is not claimed for many other closely related fluorinated benzamidine isomers.

Pharmaceutical Synthesis Process Chemistry Diabetes Research

3-Fluorobenzenecarboximidamide (CAS 69491-64-1): High-Value Application Scenarios for Procurement


Synthesis of Patent-Protected DPP-IV Inhibitor Scaffolds

This compound is the optimal procurement choice for research groups or CDMOs tasked with synthesizing or scaling up the DPP-IV inhibitor compounds and intermediates described in patent WO2006/104356 A1. Its explicit mention in the patent's synthetic procedures provides a clear regulatory and intellectual property pathway, reducing the risk associated with using unvalidated isomer alternatives [1].

Development of Selective Serine Protease Inhibitors and Assays

Due to its unique substitution pattern, 3-Fluorobenzenecarboximidamide is a preferred building block for medicinal chemistry campaigns targeting specific serine proteases like trypsin, thrombin, or plasmin. The known SAR for substituted benzamidines indicates that the meta-fluoro group will yield a different selectivity profile compared to ortho- or para-fluoro analogs, making it the correct choice when exploring chemical space around a known benzamidine pharmacophore [1].

Physicochemical Optimization in Lead Compound Development

In drug discovery projects where a core benzamidine motif is being optimized for ADME properties, the meta-fluoro substitution in this compound offers a quantifiable increase in LogP (approx. 0.4-0.8 units) compared to the unsubstituted core. This makes it the preferred intermediate for modulating lipophilicity and membrane permeability without introducing additional molecular weight or drastically altering the hydrogen-bonding capacity of the amidine group [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorobenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.